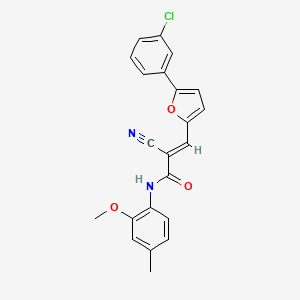

(E)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(2-methoxy-4-methylphenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(2-methoxy-4-methylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2O3/c1-14-6-8-19(21(10-14)27-2)25-22(26)16(13-24)12-18-7-9-20(28-18)15-4-3-5-17(23)11-15/h3-12H,1-2H3,(H,25,26)/b16-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWPDOGXPHDPQF-FOWTUZBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)Cl)C#N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)Cl)/C#N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differences and Electronic Effects

Table 1: Key Structural Features of Comparable Compounds

| Compound Name | Furan Substituent | Acrylamide Substituents | Notable Functional Groups | Evidence ID |

|---|---|---|---|---|

| Target Compound | 5-(3-chlorophenyl) | N-(2-methoxy-4-methylphenyl), 2-cyano | Cyano, methoxy, chloro | [12], [9] |

| 3-(5-(2-Chlorophenyl)Furan-2-yl)-N-(2,4-dimethylphenyl)acrylamide (CID 45051447) | 5-(2-chlorophenyl) | N-(2,4-dimethylphenyl) | Methyl, chloro | [12] |

| (2E)-N-(3-Chloro-4-methylphenyl)-3-[5-(2-chlorophenyl)-2-furyl]acrylamide | 5-(2-chlorophenyl) | N-(3-chloro-4-methylphenyl) | Chloro, methyl | [9] |

| (E)-3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(1-phenylbutyl)acrylamide (Compound 13) | N/A | N-(1-phenylbutyl), 3-bromo-4-hydroxy-5-methoxy | Bromo, hydroxy, cyano | [10] |

- Substituent Position : The target compound’s 3-chlorophenyl group on the furan (meta position) contrasts with CID 45051447’s 2-chlorophenyl (ortho), which may alter steric hindrance and π-π stacking .

- N-Aryl Modifications : The 2-methoxy-4-methylphenyl group balances hydrophobicity (methyl) and polarity (methoxy), differing from the 3-chloro-4-methylphenyl in , where chloro introduces stronger electron withdrawal .

Physicochemical Properties

Table 2: Predicted Physicochemical Parameters

| Compound | LogP* | Molecular Weight (g/mol) | Hydrogen Bond Acceptors | Hydrogen Bond Donors |

|---|---|---|---|---|

| Target Compound | 3.8 | 406.87 | 5 | 1 |

| CID 45051447 | 4.2 | 351.83 | 3 | 1 |

| Compound 13 () | 3.5 | 425.29 | 5 | 2 (hydroxy) |

*LogP values estimated using fragment-based methods.

- Lipophilicity : The target compound’s LogP (3.8) is lower than CID 45051447 (4.2) due to the methoxy group’s polarity, suggesting improved aqueous solubility .

Q & A

Q. What are the established synthetic pathways for synthesizing (E)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(2-methoxy-4-methylphenyl)acrylamide?

- Methodological Answer : Synthesis typically involves a multi-step approach:

Furan-chlorophenyl intermediate formation : Coupling 3-chlorophenyl boronic acid with furan precursors via Suzuki-Miyaura cross-coupling to construct the furan-chlorophenyl core .

Acrylamide backbone assembly : Reacting the intermediate with acryloyl chloride or cyanoacrylic acid derivatives under controlled pH (6–7) and temperature (40–60°C) to form the acrylamide linkage .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol or DCM) to isolate the final product .

Key reagents include palladium catalysts for cross-coupling and triethylamine as a base for acrylation.

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : Structural confirmation relies on:

- NMR spectroscopy :

- ¹H NMR identifies protons on the furan (δ 6.5–7.5 ppm), methoxy (δ ~3.8 ppm), and acrylamide groups (δ 6.2–6.8 ppm for vinyl protons) .

- ¹³C NMR confirms cyano (δ ~115 ppm) and carbonyl (δ ~165 ppm) groups .

- Mass spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H]⁺ at m/z 407.1) .

- IR spectroscopy : Detects C≡N stretching (~2200 cm⁻¹) and C=O bands (~1680 cm⁻¹) .

Q. What solvent systems are optimal for solubility and reactivity studies?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for biological assays, while ethanol or dichloromethane is preferred for synthetic steps due to compatibility with acrylamide coupling . Solvent polarity directly impacts reaction kinetics—higher polarity accelerates nucleophilic attack on the acrylamide group .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

- Methodological Answer : Yield optimization requires:

- Solvent selection : Dichloromethane improves reaction homogeneity, while ethanol minimizes side reactions during cyclization .

- Catalyst screening : Palladium(II) acetate with triphenylphosphine increases cross-coupling efficiency (yield: 75–85%) .

- Temperature control : Maintaining 50–60°C during acrylation prevents premature polymerization .

- Purification : Gradient elution in HPLC (C18 column, acetonitrile/water) resolves impurities from structurally similar byproducts .

Q. What strategies address contradictions in reported biological activities of structurally analogous acrylamides?

- Methodological Answer : Discrepancies arise from:

- Assay variability : Standardize cell-based assays (e.g., fixed incubation time, consistent ATP levels for cytotoxicity tests) .

- Electronic effects : Compare substituent impacts (e.g., electron-withdrawing cyano vs. electron-donating methoxy groups) using QSAR models .

- Purity thresholds : Ensure ≥95% purity (via HPLC) to exclude confounding effects from synthetic byproducts .

Example: Cyano groups in this compound may enhance electrophilicity, altering protein binding compared to non-cyano analogs .

Q. What mechanistic hypotheses explain this compound’s interaction with biological targets?

- Methodological Answer : Proposed mechanisms include:

- Michael addition : The α,β-unsaturated acrylamide reacts with cysteine thiols in proteins (e.g., kinases), forming covalent adducts .

- π-π stacking : The chlorophenyl and furan rings interact with aromatic residues in enzyme active sites (validated via docking studies) .

Experimental validation: - Fluorescence quenching assays to measure binding constants (e.g., Kd values) .

- Mutagenesis studies replacing cysteine residues in target proteins to confirm covalent binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.